molecular formula C14H19NO3 B8148003 benzyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate

benzyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate

Cat. No.: B8148003
M. Wt: 249.30 g/mol
InChI Key: GVWNWBXIOGVZQD-CQSZACIVSA-N
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Description

Benzyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate is a chemical compound with a complex structure that includes a benzyl group, a hydroxymethyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate typically involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This method allows for the efficient formation of the desired ester through a series of oxidation, bond cleavage, and bond formation reactions . Another approach involves the use of flow microreactor systems, which provide a more efficient and sustainable method for the synthesis of tertiary butyl esters .

Industrial Production Methods

Industrial production of this compound may involve large-scale flow microreactor systems due to their efficiency and sustainability. These systems allow for continuous production with reduced waste and improved reaction control .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The benzyl group can undergo substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Benzyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or binding to specific receptors, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyl esters and pyrrolidine derivatives, such as benzyl (2S)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate and benzyl (2R)-2-(hydroxymethyl)-2-ethylpyrrolidine-1-carboxylate .

Uniqueness

Benzyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both a hydroxymethyl group and a benzyl ester group. This combination of structural features contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

benzyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(11-16)8-5-9-15(14)13(17)18-10-12-6-3-2-4-7-12/h2-4,6-7,16H,5,8-11H2,1H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWNWBXIOGVZQD-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OCC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN1C(=O)OCC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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